molecular formula C9H13BrSi B1653192 2-Bromophenyltrimethylsilane CAS No. 17878-37-4

2-Bromophenyltrimethylsilane

Cat. No.: B1653192
CAS No.: 17878-37-4
M. Wt: 229.19 g/mol
InChI Key: UOSFTLNRCKHHNU-UHFFFAOYSA-N
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Description

2-Bromophenyltrimethylsilane is an organosilicon compound with the molecular formula C9H13BrSi. It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further bonded to a trimethylsilyl group. This compound is widely used in organic synthesis due to its unique reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromophenyltrimethylsilane can be synthesized through various methods. One common approach involves the reaction of 2-bromophenylmagnesium bromide with trimethylchlorosilane. The reaction typically occurs in an anhydrous solvent such as diethyl ether or tetrahydrofuran, under an inert atmosphere to prevent moisture interference. The reaction can be represented as follows:

C6H4BrMgBr+(CH3)3SiClC6H4BrSi(CH3)3+MgBr2C_6H_4BrMgBr + (CH_3)_3SiCl \rightarrow C_6H_4BrSi(CH_3)_3 + MgBr_2 C6​H4​BrMgBr+(CH3​)3​SiCl→C6​H4​BrSi(CH3​)3​+MgBr2​

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction conditions helps in achieving consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-Bromophenyltrimethylsilane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include palladium catalysts for coupling reactions, and strong bases or acids for substitution reactions. Typical conditions involve inert atmospheres and anhydrous solvents to prevent unwanted side reactions.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction type. For example, in a Suzuki-Miyaura coupling, the product would be a biaryl compound, whereas in a substitution reaction with trimethyl borate, the product would be an alkynearylboronic acid .

Scientific Research Applications

2-Bromophenyltrimethylsilane finds applications in various fields of scientific research:

Mechanism of Action

The mechanism of action of 2-Bromophenyltrimethylsilane in chemical reactions involves the activation of the bromine atom, which can be displaced by nucleophiles or participate in coupling reactions. The trimethylsilyl group provides stability to the molecule and can be removed under specific conditions to reveal reactive intermediates.

Comparison with Similar Compounds

Similar Compounds

    2-Chlorophenyltrimethylsilane: Similar in structure but with a chlorine atom instead of bromine.

    2-Iodophenyltrimethylsilane: Contains an iodine atom, which can be more reactive in certain substitution reactions.

    Phenyltrimethylsilane: Lacks the halogen atom, making it less reactive in substitution reactions.

Uniqueness

2-Bromophenyltrimethylsilane is unique due to the presence of the bromine atom, which provides a balance between reactivity and stability. This makes it a versatile reagent in organic synthesis, particularly in coupling and substitution reactions.

Properties

IUPAC Name

(2-bromophenyl)-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrSi/c1-11(2,3)9-7-5-4-6-8(9)10/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOSFTLNRCKHHNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60449294
Record name 2-bromophenyltrimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60449294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17878-37-4
Record name 2-bromophenyltrimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60449294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A microsystem composed of three T-shaped micromixers (M1, M2 and M3) and two microtube reactors (R1 and R2) was used. The whole microsystem was dipped in a cooling bath (−78° C.). A solution of o-dibromobenzene (0.27 M) in THF (flow rate: 6 mL/min, 1.62 mmol/min) and a solution of n-BuLi (1.5 M) in n-hexane (flow rate: 1.2 mL/min, 1.8 mmol/min) were introduced to the first T-shaped mixer M1 (inner diameter: 250 μm) by using syringe pumps. The resulting solution was passed through the tube reactor R1 and was mixed with trimethylsilyl trifluoromethanesulfonate (Me3SiOTf) (0.65 M) in Et2O (flow rate: 3 mL/min, 1.95 mmol/min) in the second T-shaped mixer M2 (inner diameter: 500 μm). The resulting solution was passed through the tube reactor R2 and was introduced to the third T-shaped mixer M3 (inner diameter: 500 μm), where the solution was quenched with methanol (neat, flow rate=3.0 mmol/min). The residence time of the tube reactor R1 (inner diameter: 500 μm, length=50 cm) was 0.82 second. The residence time of the tube reactor R2 (inner diameter: 1,000 μm, length=100 cm) was 4.62 second. After finishing the reaction, an aliquot of the product solution was taken (15 sec) and was analyzed by GC (column, CBP1; 0.25 mm×25 m; initial oven temperature, 50° C.; rate of temperature increase, 10° C./min). As a result, 2-bromophenyltrimethylsilane (GC retention time: 15.9 min) was obtained in 69% yield. 1H NMR (400 MHz, CDCl3) δ: 0.39 (s, 9H), 7.18 (dt, J=8.0, 2.0 Hz, 1H), 7.26 (dt, J=8.0, 2.0 Hz, 1H), 7.42 (dd, J=7.6, 1.6 Hz, 1H), 7.51 (dd, J=7.6, 1.6 Hz, 1H) 13C NMR (100 MHz, CDCl3) δ: −0.4, 126.2, 130.4, 130.5, 132.6, 135.9, 141.0. HRMS (EI) m/z: calcd. for C9H13BrSi 227.9970, found 227.9967.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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